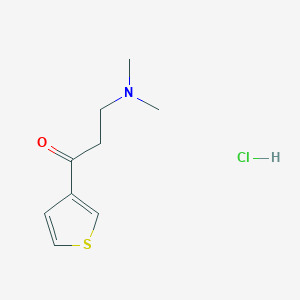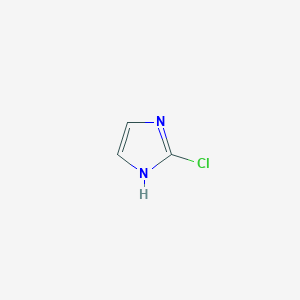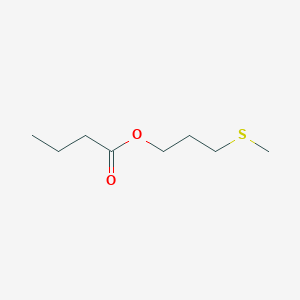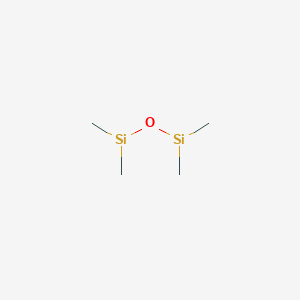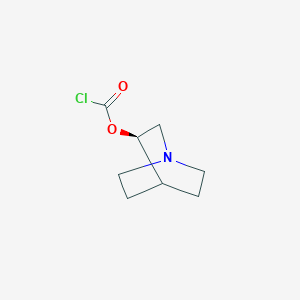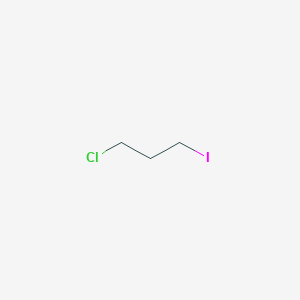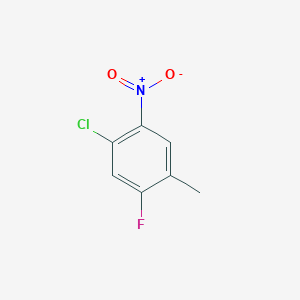
4-Chloro-2-fluoro-5-nitrotoluene
Descripción general
Descripción
4-Chloro-2-fluoro-5-nitrotoluene is a chemical compound with the molecular formula ClC6H2(F)(NO2)CH3 . It has a molecular weight of 189.57 . This compound may be used in the synthesis of two new C-11 labeled analogs of N,N-dimethyl-2-(2′-amino-4′-hydroxymethyl-phenylthio)benzylamine, which were further evaluated as serotonin transporter imaging agents .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluoro-5-nitrotoluene involves complex chemical reactions . Unfortunately, the exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-5-nitrotoluene is represented by the SMILES stringCc1cc(c(Cl)cc1F)N+=O . The InChI key is SJDPAVRCQNFVDM-UHFFFAOYSA-N . Chemical Reactions Analysis
4-Chloro-2-fluoro-5-nitrotoluene is used as a pharmaceutical intermediate . It is also used in the synthesis of two new C-11 labeled analogs of N,N-dimethyl-2-(2′-amino-4′-hydroxymethyl-phenylthio)benzylamine .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-5-nitrotoluene has a melting point of 42-45 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 264.3±35.0 °C at 760 mmHg, and a flash point of 113.6±25.9 °C . It has a molar refractivity of 42.5±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 133.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Research
“4-Chloro-2-fluoro-5-nitrotoluene” is a chemical compound that is used in various chemical research . It is a crystalline mass with a yellow to light brown color . It has a melting point of 42°C to 45°C .
Organic Synthesis
This compound is used in organic synthesis . It is a part of the Acros Organics product portfolio, which is now a part of Thermo Scientific Chemicals .
Synthesis of Indigo Dye
“4-Chloro-2-nitrotoluene”, a similar compound, can be used in the synthesis of indigo dye . This suggests that “4-Chloro-2-fluoro-5-nitrotoluene” might also have potential applications in dye synthesis.
Synthesis of Tricyclic Indole-2-carboxylic Acids
“4-Chloro-2-nitrotoluene” is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . These are potential NMDA-glycine antagonists , which suggests that “4-Chloro-2-fluoro-5-nitrotoluene” might also be used in similar syntheses.
Serotonin Transporter Imaging Agents
“4-Chloro-2-fluoro-5-nitrotoluene” may be used in the synthesis of two new C-11 labeled analogs of N,N -dimethyl-2- (2′-amino-4′-hydroxymethyl-phenylthio)benzylamine . These analogs were further evaluated as serotonin transporter imaging agents .
Pharmaceutical Research
Given its potential use in the synthesis of serotonin transporter imaging agents , “4-Chloro-2-fluoro-5-nitrotoluene” could have applications in pharmaceutical research, particularly in the development of drugs that target the serotonin system.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mecanismo De Acción
Target of Action
It is often used as a reagent in the synthesis of various compounds , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
It is known to participate in suzuki–miyaura coupling , a type of cross-coupling reaction. In this reaction, the compound may act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst.
Pharmacokinetics
Similar compounds have been noted to have high gi absorption , suggesting that 4-Chloro-2-fluoro-5-nitrotoluene might also be readily absorbed in the gastrointestinal tract.
Result of Action
The molecular and cellular effects of 4-Chloro-2-fluoro-5-nitrotoluene’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of C-11 labeled analogs of N,N -dimethyl-2- (2′-amino-4′-hydroxymethyl-phenylthio)benzylamine, which were evaluated as serotonin transporter imaging agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrotoluene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its melting point is reported to be between 42-45°C , indicating that it transitions from a solid to a liquid state within this temperature range.
Propiedades
IUPAC Name |
1-chloro-5-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDPAVRCQNFVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171426 | |
| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-nitrotoluene | |
CAS RN |
18349-11-6 | |
| Record name | 1-Chloro-5-fluoro-4-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18349-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018349116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluoro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




